1-(4-Methoxyphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
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Description
1-(4-Methoxyphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C21H30Cl2N2O4 and its molecular weight is 445.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Structure
The synthesis and chemical structure analysis of compounds related to 1-(4-Methoxyphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride are crucial in understanding their potential applications. Wang Xiao-shan (2011) achieved a synthesis yield of over 56.9% for a structurally related compound, confirming its chemical structure through IR, 1HNMR, and MS techniques. This foundational work establishes a method for producing and verifying the structure of such compounds (Wang Xiao-shan, 2011).
Pharmacological Properties
Research by H. Marona et al. (2011) on a series of 1,4-substituted piperazine derivatives, including structures similar to the compound of interest, revealed their affinity toward alpha 1- and alpha 2-adrenoceptors. This study identified compounds with strong antagonistic activity against alpha 1-adrenoceptors, contributing to the understanding of the pharmacological potential of such derivatives (H. Marona et al., 2011).
Antimicrobial Activities
The work by H. Bektaş et al. (2007) explored the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, including a step involving a compound structurally similar to this compound. This research adds to the body of knowledge regarding the potential use of such compounds in combating microbial infections (H. Bektaş et al., 2007).
Antidepressant and Serotonergic Activities
J. Martínez et al. (2001) synthesized new 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives, including those with functional groups related to the compound , to find new antidepressants with dual activity at 5-HT1A serotonin receptors and serotonin transporters. These compounds showed high nanomolar affinity for both activities, indicating their potential as antidepressant agents (J. Martínez et al., 2001).
Anticancer Potential
G. Lv et al. (2019) designed and synthesized a heterocyclic compound using a key intermediate structurally similar to this compound. This compound was evaluated against human bone cancer cell lines, demonstrating potential anticancer activity and providing a basis for further research into such compounds as therapeutic agents (G. Lv et al., 2019).
Properties
IUPAC Name |
1-(4-methoxyphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4.2ClH/c1-25-19-5-3-17(4-6-19)23-13-11-22(12-14-23)15-18(24)16-27-21-9-7-20(26-2)8-10-21;;/h3-10,18,24H,11-16H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQBHNMXHXJUSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)OC)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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